
2-Pyrazinamine, 3-(2-methoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyrazinamine, 3-(2-methoxyethoxy)-” is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is also known by its CAS Number: 1400820-53-2 . The compound is typically stored at 4°C and is in the form of an oil .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which could include “2-Pyrazinamine, 3-(2-methoxyethoxy)-”, generally involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines . This process uses the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Molecular Structure Analysis
The InChI Code for “2-Pyrazinamine, 3-(2-methoxyethoxy)-” is 1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9) . The InChI key is JQXDLTNJBSLKPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Pyrazinamine, 3-(2-methoxyethoxy)-” is an oil at room temperature . It has a molecular weight of 169.18 . The compound is stored at 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
A pivotal study by Schmarr et al. (2011) delves into the synthetic routes for preparing 2-methoxy-3-alkylpyrazines, focusing on condensation processes and methylation techniques. This research underscores the chemical specificity and differentiation between N-methyl and O-methyl derivatives through gas chromatographic retention indices, offering a foundation for future studies on aroma-relevant methoxypyrazines and their isotopologues (Schmarr, Wei, Ganss, Koschinski, & Meusinger, 2011).
Structural Analysis and Biological Activity
Chylewska et al. (2016) explored the crystalline structure of pyrazine-2-amidoxime, revealing intricate intermolecular interactions and proposing its potential pharmaceutical applications based on antimicrobial activity assessments. The study suggests the capacity of pyrazine derivatives for structural versatility and therapeutic significance (Chylewska, Ogryzek, Głębocka, Sikorski, Turecka, Raczynska, & Makowski, 2016).
Electrochemical Properties and Applications
Research by Zhao et al. (2014) on donor-acceptor polymeric electrochromic materials utilizing pyrazine derivatives showcases the development of novel monomers and polymers with promising applications in NIR electrochromic devices. This work highlights the pyrazine structure's role in achieving desirable electrochromic properties and efficiency (Zhao, Wei, Wei, Zhao, & Wang, 2014).
Antioxidant and Antihypertensive Potential
A study conducted by Maneesh and Chakraborty (2018) on the intertidal seaweed Sargassum wightii identified novel O-heterocyclic analogues with significant angiotensin-converting enzyme (ACE) inhibitory and antioxidant activities. This research offers insights into the potential of pyrazinamine derivatives as natural supplements for hypertension management and antioxidant support (Maneesh & Chakraborty, 2018).
Coordination Complexes and Fluorescence Properties
Song et al. (2015) synthesized Zn(II) coordination complexes using pyrazolone-based Salen ligands, leading to structures with notable fluorescence properties. This work underscores the influence of substituted groups on the assembly and optical characteristics of coordination complexes, paving the way for their application in fluorescence-based technologies (Song, Peng, Cheng, Wang, Liu, & Xu, 2015).
Mécanisme D'action
The mechanism of action for pyrazinamide, a similar compound, is not fully understood . The parent compound enters the bacterium passively and is metabolized via pyrazinamidase (PZase) within the cytoplasm to pyrazinoic acid, which is the active form of the drug . Pyrazinamide and its analog may inhibit the fatty acid synthetase I enzyme of M. tuberculosis .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
There is ongoing research into the synthesis of pyrazinamide analogues, including “2-Pyrazinamine, 3-(2-methoxyethoxy)-”, using green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . This research could lead to the discovery of more active pyrazinamide analogues .
Propriétés
IUPAC Name |
3-(2-methoxyethoxy)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDLTNJBSLKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)
![N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2771281.png)
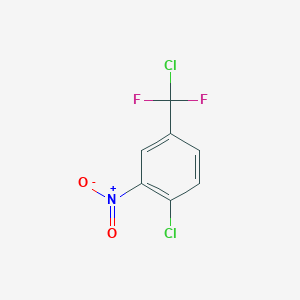
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
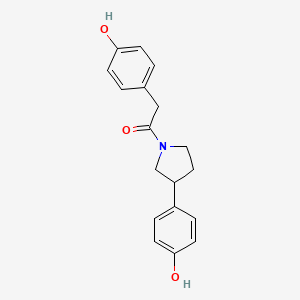
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
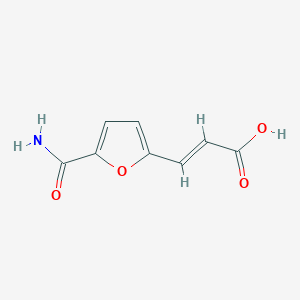
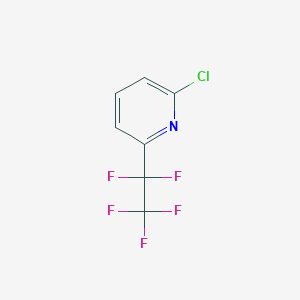
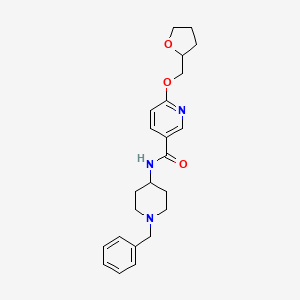
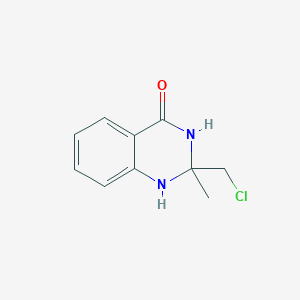
![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)
![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)
